molecular formula C10H12BrNO2 B12441781 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid CAS No. 299167-36-5

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid

Katalognummer: B12441781
CAS-Nummer: 299167-36-5
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: XDVBXLKMFJDECX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.112 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid typically involves the bromination of 4-methylphenylpropanoic acid followed by the introduction of an amino group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows the compound to form hydrogen bonds and halogen bonds with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(2-bromo-5-methoxyphenyl)propanoic acid
  • 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
  • 3-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid
  • 3-Amino-3-(2-chloropyridin-3-yl)propanoic acid
  • 3-Amino-3-(2-difluoromethoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

299167-36-5

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

3-amino-3-(2-bromo-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6-2-3-7(8(11)4-6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI-Schlüssel

XDVBXLKMFJDECX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.